Orvepitant

Übersicht

Beschreibung

- Orvepitant (chemischer Name: GW823296) ist ein von GlaxoSmithKline (GSK) entwickeltes kleines Molekül. Es wirkt als selektiver Antagonist für den NK1-Rezeptor .

- Der NK1-Rezeptor, auch bekannt als Neurokinin-1-Rezeptor , ist an verschiedenen physiologischen Prozessen beteiligt, darunter Neurotransmission und Entzündung .

- Obwohl er zunächst als potenzielles Antidepressivum untersucht wurde, zeigten frühzeitige klinische Studien am Menschen einige antidepressive Wirkungen, jedoch nicht mit ausreichender Wirksamkeit für eine weitere Entwicklung in dieser Anwendung .

- Trotzdem diente this compound als erfolgreicher Proof of Concept für NK1-Antagonisten als potenzielle Antidepressiva, was zu anhaltenden Bemühungen führte, potentere Verbindungen zu finden .

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für this compound im öffentlichen Bereich nicht allgemein verfügbar.

- Industrielle Produktionsmethoden sind proprietäre Informationen, die von GSK gehalten werden.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for orvepitant are not widely available in the public domain.

- Industrial production methods are proprietary information held by GSK.

Analyse Chemischer Reaktionen

- Orvepitant unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen bleiben geheim.

- Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht öffentlich dokumentiert.

Wissenschaftliche Forschungsanwendungen

- Orvepitant wurde auf seine potenziellen Anwendungen in verschiedenen Bereichen untersucht:

Neurokinin-1-Rezeptorblockade: Dysfunktion des NK1-Rezeptors ist mit neuronaler Überempfindlichkeit verbunden, die zu chronischem Husten führt.

Andere Forschungsbereiche: Obwohl es nicht umfassend untersucht wurde, rechtfertigen seine Auswirkungen auf andere biologische Systeme weitere Erforschung.

Wirkmechanismus

- This compound übt seine Wirkung aus, indem es den NK1-Rezeptor selektiv blockiert.

- Molekulare Ziele und Pfade, die an seiner Wirkung beteiligt sind, werden noch untersucht.

Wirkmechanismus

- Orvepitant exerts its effects by selectively blocking the NK1 receptor.

- Molecular targets and pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

- Orvepitants Einzigartigkeit liegt in seiner selektiven NK1-Rezeptor-Antagonisierung.

- Ähnliche Verbindungen umfassen andere NK1-Rezeptor-Antagonisten, aber Orvepitants spezifisches Profil hebt es von anderen ab.

Eigenschaften

IUPAC Name |

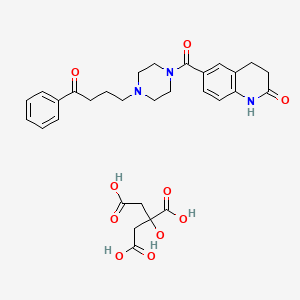

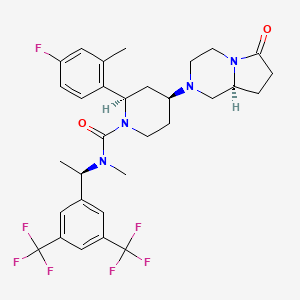

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNBGDJPEXZSQM-VZOBGQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973522 | |

| Record name | Orvepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579475-18-6 | |

| Record name | Orvepitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orvepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orvepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORVEPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

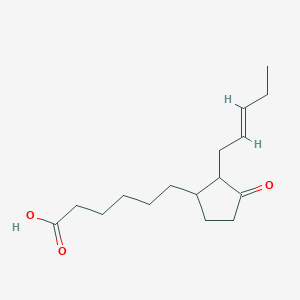

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

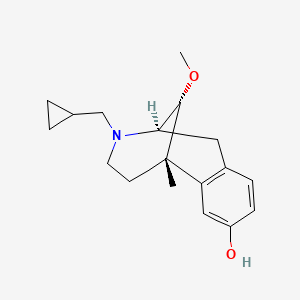

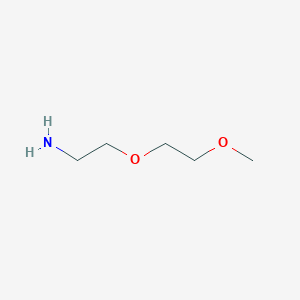

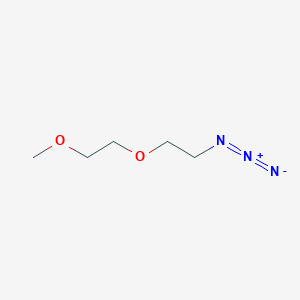

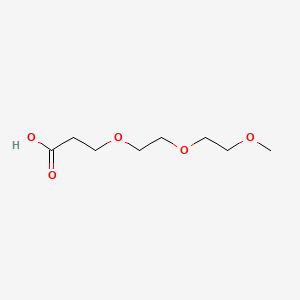

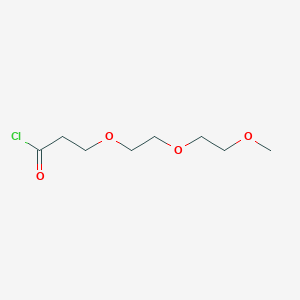

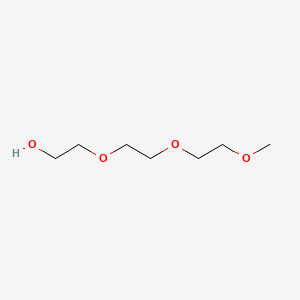

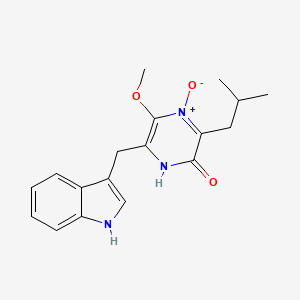

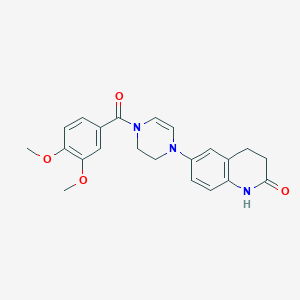

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.